molecular formula C8H16Cl4O2Ti B1589298 oxolane;tetrachlorotitanium CAS No. 31011-57-1

oxolane;tetrachlorotitanium

Cat. No.: B1589298
CAS No.: 31011-57-1
M. Wt: 333.9 g/mol
InChI Key: LXWBMENBONGPSB-UHFFFAOYSA-J
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Description

Tetrachlorobis(tetrahydrofuran)titanium(IV) is a chemical compound with the molecular formula TiCl4·2THF. It is a titanium complex that is commonly used in organic synthesis due to its Lewis acidic properties. This compound is known for its role as a catalyst in various chemical reactions, particularly in the synthesis of aromatic compounds through Friedel-Crafts reactions .

Properties

CAS No.

31011-57-1

Molecular Formula

C8H16Cl4O2Ti

Molecular Weight

333.9 g/mol

IUPAC Name

oxolane;tetrachlorotitanium

InChI

InChI=1S/2C4H8O.4ClH.Ti/c2*1-2-4-5-3-1;;;;;/h2*1-4H2;4*1H;/q;;;;;;+4/p-4

InChI Key

LXWBMENBONGPSB-UHFFFAOYSA-J

Canonical SMILES

C1CCOC1.C1CCOC1.Cl[Ti](Cl)(Cl)Cl

Pictograms

Flammable; Corrosive

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrachlorobis(tetrahydrofuran)titanium(IV) is typically synthesized by reacting titanium tetrachloride (TiCl4) with tetrahydrofuran (THF) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction can be represented as follows:

TiCl4+2THFTiCl42THF\text{TiCl}_4 + 2 \text{THF} \rightarrow \text{TiCl}_4 \cdot 2 \text{THF} TiCl4​+2THF→TiCl4​⋅2THF

The reaction is exothermic and requires careful temperature control to avoid decomposition of the product. The resulting complex is then purified by recrystallization or other suitable methods to obtain a high-purity product .

Industrial Production Methods

In an industrial setting, the production of Tetrachlorobis(tetrahydrofuran)titanium(IV) follows similar principles but on a larger scale. The process involves the use of large reactors equipped with temperature and pressure control systems to ensure consistent product quality. The purified product is then packaged under inert conditions to prevent degradation during storage and transportation .

Chemical Reactions Analysis

Types of Reactions

Tetrachlorobis(tetrahydrofuran)titanium(IV) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Tetrachlorobis(tetrahydrofuran)titanium(IV) primarily involves its Lewis acidic properties. As a Lewis acid, it can accept electron pairs from nucleophiles, facilitating various chemical transformations. The titanium center in the complex acts as the active site, interacting with substrates and promoting the formation of new chemical bonds. The tetrahydrofuran ligands stabilize the titanium center and enhance its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrachlorobis(tetrahydrofuran)titanium(IV) is unique due to its high Lewis acidity and stability in various reaction conditions. Its ability to catalyze a wide range of reactions, including Friedel-Crafts and hydroamination reactions, makes it a versatile reagent in organic synthesis. Additionally, its stability and ease of handling compared to other titanium complexes contribute to its widespread use in research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
oxolane;tetrachlorotitanium
Reactant of Route 2
oxolane;tetrachlorotitanium

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